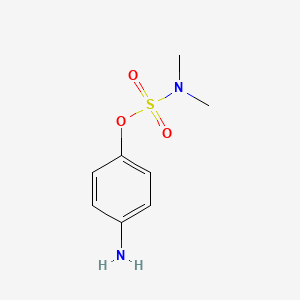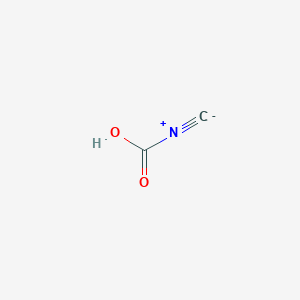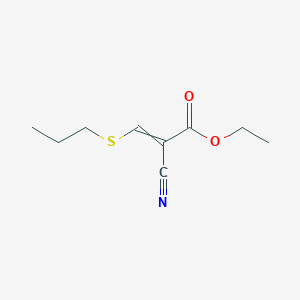![molecular formula C12H10N2O B14445134 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one CAS No. 75473-63-1](/img/structure/B14445134.png)
3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one: is a heterocyclic compound that belongs to the quinoxaline family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one typically involves the condensation of o-phenylenediamine with a suitable diketone. One common method is the reaction of o-phenylenediamine with 1,2-diketones under acidic or basic conditions to form the quinoxaline ring . The reaction can be catalyzed by various acids or bases, and the choice of solvent can also influence the reaction outcome.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can have diverse biological and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new materials with unique optical and electronic properties .
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various bacterial and fungal strains .
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the surface of cells, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound of the quinoxaline family, known for its diverse biological activities.
Benzo[f]quinoline: A related heterocyclic compound with similar structural features.
Dihydroisoquinoline: Another heterocyclic compound with comparable chemical properties.
Uniqueness: 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
75473-63-1 |
|---|---|
Fórmula molecular |
C12H10N2O |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2,3-dihydrobenzo[f]quinoxalin-6-ol |
InChI |
InChI=1S/C12H10N2O/c15-11-7-10-12(14-6-5-13-10)9-4-2-1-3-8(9)11/h1-4,7,15H,5-6H2 |
Clave InChI |
BUMNKQAFUTYUGE-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C2C3=CC=CC=C3C(=CC2=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)











![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
